3-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzonitrile
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Overview
Description
3-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzonitrile is an organic compound with a complex structure that includes a benzonitrile core and a hydroxy-2-methylpropan-2-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further functionalization. One of the green synthetic routes involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly ionic liquids and optimized reaction conditions can enhance yield and reduce production costs, making it feasible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
3-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
3-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The nitrile group can also participate in various chemical reactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
Aminomethyl propanol: Contains an amino group and a hydroxyl group attached to a propanol backbone.
Uniqueness
3-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzonitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it valuable in multiple fields of research and industry.
Properties
Molecular Formula |
C12H16N2O |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]benzonitrile |
InChI |
InChI=1S/C12H16N2O/c1-12(2,9-15)14-8-11-5-3-4-10(6-11)7-13/h3-6,14-15H,8-9H2,1-2H3 |
InChI Key |
HJZWJHULBDPVQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NCC1=CC(=CC=C1)C#N |
Origin of Product |
United States |
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